molecular formula C27H51ClO4 B13849609 rac 1,2-Bislauroyl-3-chloropropanediol

rac 1,2-Bislauroyl-3-chloropropanediol

Cat. No.: B13849609
M. Wt: 475.1 g/mol
InChI Key: XUONXLQNIHBNDL-RUZDIDTESA-N
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Description

rac 1,2-Bislauroyl-3-chloropropanediol is a chemical compound with the molecular formula C27H51ClO4. It is a derivative of chloropropanediol, where two lauroyl groups are attached to the 1 and 2 positions of the propanediol backbone, and a chlorine atom is attached to the 3 position. This compound is used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of 1,2-propanediol with lauroyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed under basic conditions.

Major Products Formed

    Oxidation: Lauric acid and 3-chloropropanoic acid.

    Reduction: 1,2-Bislauroyl-3-hydroxypropanediol.

    Substitution: 1,2-Bislauroyl-3-aminopropanediol or 1,2-Bislauroyl-3-thiopropanediol.

Scientific Research Applications

rac 1,2-Bislauroyl-3-chloropropanediol is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving lipid metabolism and enzyme interactions.

    Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with biological membranes and enzymes. The lauroyl groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The chloropropanediol moiety can interact with specific enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    rac 1,2-Bis-palmitoyl-3-chloropropanediol: Similar structure but with palmitoyl groups instead of lauroyl groups.

    1,2-Dilauroyl-3-chloropropanediol: A non-racemic form with similar properties.

    3-MCPD-1,2-dilaurate: Another name for rac 1,2-Bislauroyl-3-chloropropanediol.

Uniqueness

This compound is unique due to its specific combination of lauroyl groups and a chloropropanediol backbone. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C27H51ClO4

Molecular Weight

475.1 g/mol

IUPAC Name

[(2S)-3-chloro-2-dodecanoyloxypropyl] dodecanoate

InChI

InChI=1S/C27H51ClO4/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3/t25-/m1/s1

InChI Key

XUONXLQNIHBNDL-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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